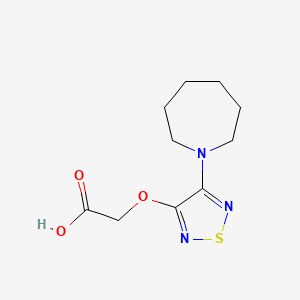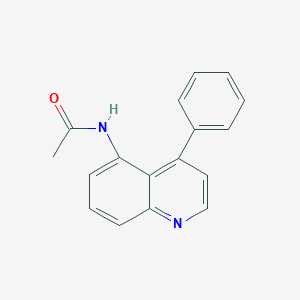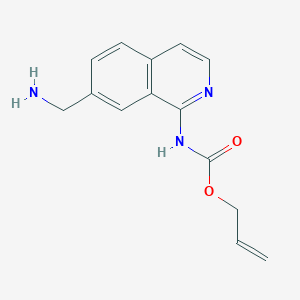
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: is a chemical compound with the molecular formula C14H15N3O2 and a molar mass of 257.29 g/mol . This compound is characterized by the presence of an allyl group, an aminomethyl group, and an isoquinoline ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the isoquinoline derivative.
Carbamate Formation: The final step involves the formation of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Scientific Research Applications
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: shares similarities with other isoquinoline derivatives and carbamate compounds.
Isoquinoline Derivatives: Compounds such as 7-(aminomethyl)isoquinoline and its derivatives.
Carbamate Compounds: Compounds like allyl carbamate and its analogs.
Uniqueness
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[7-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-8-10(9-15)3-4-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI Key |
FYKBYLSGKMDBDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



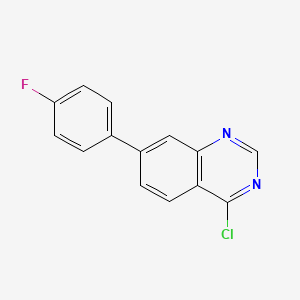

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)
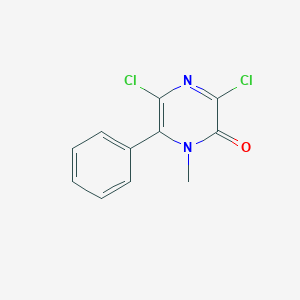

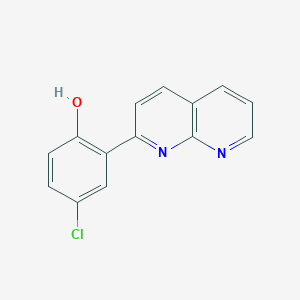
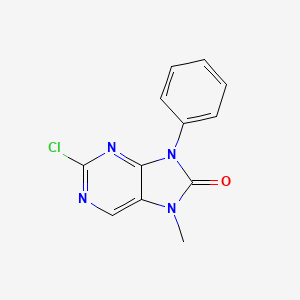
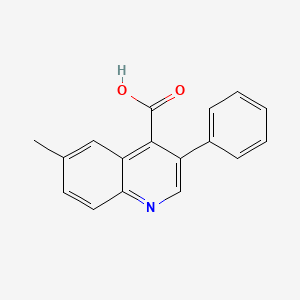

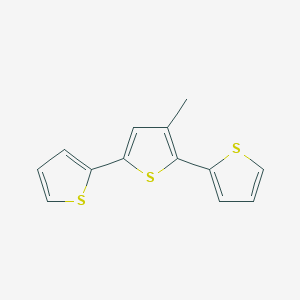
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
